(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
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Overview
Description
(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is a complex organic compound that belongs to the class of nucleosides It is characterized by a purine base attached to a ribose sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Attachment of the Ethylamino Group: The ethylamino group is introduced through an alkylation reaction using ethylamine.
Glycosylation: The purine base is then glycosylated with a protected ribose derivative under acidic conditions to form the nucleoside.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can be employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The purine ring can be reduced under specific conditions to form dihydropurine derivatives.
Substitution: The ethylamino group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Carboxylated nucleosides.
Reduction: Dihydropurine nucleosides.
Substitution: Alkyl or aryl substituted nucleosides.
Scientific Research Applications
(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study nucleic acid interactions and enzyme mechanisms.
Medicine: This compound is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of (2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It targets specific enzymes involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but without the ethylamino group.
2’-Deoxyadenosine: Similar to adenosine but lacks the hydroxyl group at the 2’ position of the ribose.
Vidarabine: An antiviral nucleoside with a similar purine base but different sugar moiety.
Uniqueness
(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent compared to its analogs.
Properties
Molecular Formula |
C12H17N5O3 |
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Molecular Weight |
279.30 g/mol |
IUPAC Name |
(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O3/c1-2-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(19)8(4-18)20-9/h5-9,18-19H,2-4H2,1H3,(H,13,14,15)/t7-,8-,9-/m1/s1 |
InChI Key |
AKVOWIRRIYQYQX-IWSPIJDZSA-N |
Isomeric SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@H]([C@H](O3)CO)O |
Canonical SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
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